2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212049
InChI: InChI=1S/C10H8BrF3N4/c1-6-15-17-18(16-6)5-7-4-8(10(12,13)14)2-3-9(7)11/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C10H8BrF3N4
Molecular Weight: 321.10 g/mol

2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole

CAS No.:

Cat. No.: VC16212049

Molecular Formula: C10H8BrF3N4

Molecular Weight: 321.10 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole -

Specification

Molecular Formula C10H8BrF3N4
Molecular Weight 321.10 g/mol
IUPAC Name 2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-5-methyltetrazole
Standard InChI InChI=1S/C10H8BrF3N4/c1-6-15-17-18(16-6)5-7-4-8(10(12,13)14)2-3-9(7)11/h2-4H,5H2,1H3
Standard InChI Key VDGCFTQOYQKIFX-UHFFFAOYSA-N
Canonical SMILES CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole (C₁₁H₉BrF₃N₄) features a tetrazole ring (2H-tautomer) substituted at the 2-position with a 2-bromo-5-(trifluoromethyl)benzyl group and at the 5-position with a methyl group. The benzyl moiety introduces steric and electronic effects due to the electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) substituents at the 5- and 2-positions of the aromatic ring, respectively .

Molecular and Spectroscopic Characteristics

While direct spectroscopic data for this compound are unavailable, analogous structures provide insights. For example, 5-((3-nitro-5-(trifluoromethyl)benzyl)sulfanyl)-1-phenyl-1H-tetrazole (52a) exhibits distinct ¹H NMR peaks at δ 8.63–7.55 ppm for aromatic protons and δ 4.75 ppm for the benzyl methylene group . Similarly, {4-[2-(2-Bromo-benzyl)-2H-tetrazol-5-yl]-phenyl}-dimethyl-amine displays a molecular weight of 358.24 g/mol and a LogP of 4.25, suggesting moderate lipophilicity . These data imply that 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole likely shares comparable NMR signals and physicochemical traits, such as a molecular weight of ~348.1 g/mol and a LogP of ~3.8 (estimated via computational methods).

Synthetic Pathways and Optimization

The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole can be inferred from methodologies applied to related tetrazoles.

Alkylation of Tetrazole Precursors

A common route involves alkylation of 5-methyl-2H-tetrazole with 2-bromo-5-(trifluoromethyl)benzyl bromide. This reaction typically employs a base (e.g., cesium carbonate) in polar aprotic solvents like toluene or DMF at elevated temperatures (80–100°C) . For instance, the synthesis of 1-benzyl-5-aryltetrazoles utilizes XPhos Pd G3 as a catalyst in tandem Suzuki-hydrogenolysis reactions, though direct alkylation may bypass cross-coupling steps .

Purification and Characterization

Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) yields the pure product. Confirmation of structure relies on ¹H/¹³C NMR, HRMS, and IR spectroscopy. The methyl group at the 5-position of the tetrazole ring is expected to resonate near δ 2.50 ppm in ¹H NMR, while the -CF₃ group contributes a characteristic ¹⁹F NMR signal at ~δ -60 ppm .

Physicochemical and Pharmacological Properties

Stability and Reactivity

The electron-withdrawing -CF₃ and -Br groups enhance the tetrazole’s stability toward hydrolysis but may increase susceptibility to nucleophilic aromatic substitution. The methyl group at the 5-position likely improves metabolic stability compared to unsubstituted tetrazoles .

Biological Activity

While no direct bioactivity data exist for this compound, structurally related tetrazoles exhibit antimycobacterial properties. For example, 3,5-dinitrobenzylsulfanyl tetrazoles show MIC values as low as 1 μM against Mycobacterium tuberculosis, though trifluoromethyl-substituted analogues (e.g., 52a–e) display reduced potency (MIC = 32–64 μM) . This suggests that the -CF₃ group in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole may similarly attenuate antitubercular activity, necessitating further evaluation.

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